![molecular formula C17H16INO2 B605628 [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate;iodide CAS No. 1850419-05-4](/img/structure/B605628.png)
[4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate;iodide
Overview
Description
Scientific Research Applications
1. Heterocyclic System Synthesis
Research on compounds similar to 4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl prop-2-enoate;iodide has contributed to the synthesis of various heterocyclic systems. For instance, methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and phenyl-methyl 2-acetyl-3-{[2-(dimethylamino)-1(methoxycarbonyl)ethenyl]amino}prop-2-enoate have been used for preparing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, among other heterocyclic compounds (Selič, Grdadolnik, & Stanovnik, 1997).
2. Second Harmonic Generation Studies
In the realm of nonlinear optics, compounds structurally related to 4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl prop-2-enoate;iodide have been investigated for their second harmonic generation properties. A study involving (E)-N-Methyl-4-{2-[4-(dihexadecylamino)phenyl]ethenyl}pyridazinium iodide and related molecules explored their Langmuir–Blodgett film-forming abilities and nonlinear optical properties, revealing insights into molecular design for optical applications (Cheng et al., 1998).
3. Electro-Optic Material Development
The development of electro-optic materials also leverages compounds with a similar structure. For example, the synthesis of 1-(pyridin-4-yl)-2-[(N-methylpyrrol-2-yl)-5-methylenediethanolamine]ethene and its derivative chromophores has contributed to the creation of nonlinear optical/electro-optic multilayers, showcasing potential applications in optoelectronic devices (Facchetti et al., 2003).
4. Optical and Electrochemical Property Analysis
Compounds like 4-[2-tetrathiafulvalenyl-ethenyl]pyridine and its iodide derivative have been synthesized and analyzed for their crystal structure, optical, and electrochemical properties. These studies contribute to understanding intramolecular charge transfer mechanisms and their potential applications in material science (Andreu, Malfant, Lacroix, & Cassoux, 2000).
5. Photophysical Study of Dyes
Photophysical studies of dyes with structures resembling 4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl prop-2-enoate;iodide have been conducted. These studies involve the synthesis and examination of fluorescence behaviors of hemicyanine dyes, contributing to the understanding of their photophysical properties in different environments (Huang et al., 2002).
properties
IUPAC Name |
[4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16NO2.HI/c1-3-17(19)20-16-8-6-14(7-9-16)4-5-15-10-12-18(2)13-11-15;/h3-13H,1H2,2H3;1H/q+1;/p-1/b5-4+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHQXVOIOMTPSQ-FXRZFVDSSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC(=O)C=C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OC(=O)C=C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(Acryloyloxy)styryl)-1-methylpyridin-1-ium iodide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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